molecular formula C17H18F3N3O B2360996 2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380175-82-4

2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B2360996
CAS No.: 2380175-82-4
M. Wt: 337.346
InChI Key: COJUBBPMDVIHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a benzylpiperidine moiety and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-piperidone with benzyl bromide in the presence of a base to form 1-benzylpiperidin-4-ol. This intermediate is then reacted with 2-chloro-4-(trifluoromethyl)pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpiperidin-4-yl)oxy-4-methylpyrimidine
  • 2-(1-Benzylpiperidin-4-yl)oxy-4-chloropyrimidine
  • 2-(1-Benzylpiperidin-4-yl)oxy-4-fluoropyrimidine

Uniqueness

2-(1-Benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)15-6-9-21-16(22-15)24-14-7-10-23(11-8-14)12-13-4-2-1-3-5-13/h1-6,9,14H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUBBPMDVIHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.